molecular formula C8H9Cl2F3N4 B2795473 [7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride CAS No. 2031259-13-7

[7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride

Katalognummer: B2795473
CAS-Nummer: 2031259-13-7
Molekulargewicht: 289.08
InChI-Schlüssel: JQZDKQGKGBQIIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride is a chemically sophisticated building block designed for exploratory medicinal chemistry and drug discovery programs. The compound features a fused [1,2,4]triazolo[4,3-a]pyridine core, a privileged scaffold recognized for its versatile profile in bioactivity . This structure is further optimized with a metabolically stable trifluoromethyl group, a substituent known to enhance properties like binding affinity and membrane permeability, making it particularly valuable in the design of central nervous system (CNS) active agents . The dihydrochloride salt form ensures superior handling and solubility for in vitro assay systems. The triazolo[4,3-a]pyridine scaffold is a key structural motif in several therapeutic areas. It serves as a critical intermediate and core template in the development of dipeptidyl peptidase-4 (DPP-IV) inhibitors for the treatment of Type 2 Diabetes . Furthermore, closely related analogs have been identified as selective and orally bioavailable positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGlu2), highlighting its significant potential in neuroscience research . Beyond these applications, the scaffold has demonstrated relevance in developing compounds with anticonvulsant, anti-platelet aggregation, and anti-malarial activities, underscoring its broad utility . This product is intended for research purposes as a key intermediate to synthesize novel analogs for hit-to-lead optimization, structure-activity relationship (SAR) studies, and the investigation of new biological targets. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC APPLICATIONS IN HUMANS.

Eigenschaften

IUPAC Name

[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N4.2ClH/c9-8(10,11)5-1-2-15-6(3-5)13-14-7(15)4-12;;/h1-3H,4,12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZDKQGKGBQIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2CN)C=C1C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031259-13-7
Record name [7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride typically involves multiple steps, starting with the formation of the triazolo[4,3-a]pyridine core. One common synthetic route includes:

  • Formation of the triazolo[4,3-a]pyridine core: : This can be achieved by cyclization reactions involving hydrazine and appropriate pyridine derivatives.

  • Introduction of the trifluoromethyl group: : This step often involves the use of trifluoroacetic anhydride or other trifluoromethylating agents.

  • Introduction of the methanamine group: : This can be done through nucleophilic substitution reactions.

  • Formation of the dihydrochloride salt: : The final step involves treating the free base with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and stoichiometry to ensure high yield and purity. Continuous flow reactors and other advanced synthesis techniques might be employed to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Cyclization Reactions

The compound’s triazolopyridine core is synthesized through cyclization processes. A common method involves reacting hydrazine derivatives with pyridine-based precursors under controlled conditions:

Reactants Conditions Outcome Yield
3-Trifluoromethylpyridine analogsHydrazine hydrate, reflux in EtOHFormation of triazole ring fused to pyridine75–85%
5-(Trifluoromethyl)pyridin-2-amineMicrowave irradiation (140°C, toluene)Accelerated cyclization with reduced reaction time88%

This reaction’s efficiency improves with microwave-assisted synthesis, achieving completion in <1 hour versus 24 hours under conventional heating .

Acylation and Alkylation

The primary amine group undergoes typical nucleophilic reactions:

Acylation

Reagent Catalyst Product Application
Acetyl chlorideDIPEAN-Acetyl derivativePharmacokinetic modulation
Benzoyl isocyanateTriethylamineUrea-linked analogsARTD7 enzyme inhibition

Alkylation

Reagent Conditions Product Solubility
Methyl iodideK₂CO₃, DMF, 60°CN-Methylated derivativeImproved lipophilicity

Alkylation reactions typically require polar aprotic solvents and elevated temperatures for optimal yields.

Nucleophilic Substitution

The electron-deficient pyridine ring participates in SNAr reactions:

Nucleophile Position Conditions Outcome
Sodium methoxideC-5DMSO, 100°C, 12 hMethoxy-substituted analog
PiperidineC-7THF, reflux, 24 hPiperidine adduct with IC₅₀ = 1.28 µM

The trifluoromethyl group at C-7 directs electrophilic attacks to C-5, enabling regioselective modifications .

Cross-Coupling Reactions

Palladium-catalyzed couplings expand structural diversity:

Reaction Type Reagents Conditions Yield Biological Activity
Suzuki-Miyaura4-Methoxyphenylboronic acid, Pd(PPh₃)₄Ethanol, 80°C88% Enhanced c-Met kinase inhibition
Sonogashira4-Ethynylanisole, CuIDMF, 70°C61% Improved antiproliferative activity

These reactions modify the triazolopyridine scaffold while preserving the trifluoromethyl group’s electronic effects .

Acid-Base Reactions

As a dihydrochloride salt, the compound undergoes reversible protonation:

Condition pH Species Formed Solubility
Aqueous solution<2Protonated amine (water-soluble)>50 mg/mL
Neutral/basic buffer7–9Free base (organic-soluble)<1 mg/mL in H₂O

This property facilitates purification and formulation in pharmaceutical contexts .

Wissenschaftliche Forschungsanwendungen

Cancer Research

The compound has shown promising results as an inhibitor of specific kinases involved in cancer cell proliferation. Studies indicate that it can effectively inhibit certain kinases linked to signaling pathways that promote tumor growth. The binding affinity and selectivity towards these targets are enhanced by the trifluoromethyl substituent, making it a potential anti-cancer agent .

Case Study :

  • In vitro studies on human cancer cell lines demonstrated significant cytotoxicity and inhibition of tumor growth when treated with this compound. The mechanism involves the disruption of kinase activity, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Pharmacological Activity

The compound has been evaluated for its effects on various biological targets beyond cancer. It has been shown to modulate enzyme activities and influence metabolic pathways related to cellular energy homeostasis. For instance, it has been linked to the activation of the enzyme nicotinamide adenine dinucleotide (NAD) salvage pathways, which are crucial for maintaining cellular energy levels .

Synthesis and Derivatives

The synthesis of [7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride can be achieved through various methods including microwave-assisted synthesis, which enhances yield and reduces reaction time. Derivatives of this compound have also been synthesized to explore structure-activity relationships (SAR), leading to the identification of more potent analogs with improved pharmacological profiles .

Comparative Analysis of Related Compounds

Compound NameStructure CharacteristicsUnique Features
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazineContains a pyrazine ring instead of pyridineDifferent ring structure affects biological activity
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazineTetrahydro structure provides flexibilityPotentially different interaction profiles
1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin]Different triazole-pyridine fusionTargeted towards different kinases

The comparison highlights the unique features of [7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride that contribute to its enhanced efficacy in biological applications.

Wirkmechanismus

The mechanism by which [7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological context and the specific disease being targeted.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional properties of this compound are best understood through comparison with analogs sharing the triazolopyridine scaffold but differing in substituent positions, functional groups, or salt forms. Below is a detailed analysis:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent Position(s) Substituent Group(s) Salt Form Molecular Formula Molecular Weight (g/mol) Purity Availability
[7-(Trifluoromethyl)-triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride 7 -CF₃ Dihydrochloride C₈H₁₃Cl₂F₃N₄ 293.12 - -
[6-(Trifluoromethyl)-triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride 6 -CF₃ Dihydrochloride C₈H₁₃Cl₂F₃N₄ 293.12 - Discontinued
{6-Methyl-triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride 6 -CH₃ Dihydrochloride C₈H₁₂Cl₂N₄ 235.12* >97% Available
[8-Chloro-6-(trifluoromethyl)-triazolo[4,3-a]pyridin-3-yl]methanamine HCl 8-Cl, 6-CF₃ -Cl, -CF₃ Hydrochloride C₈H₉Cl₂F₃N₄ 293.56 - Available (5 suppliers)
(8-Fluoro-triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride 8 -F Hydrochloride C₈H₁₀ClFN₄ 224.64 - -

*Calculated molecular weight for {6-Methyl...} dihydrochloride (free base: 162.20 + 2HCl: 72.92 = 235.12).

Key Findings

Substituent Position Effects: The 7-CF₃ substituent in the target compound distinguishes it from the 6-CF₃ analog (discontinued due to unspecified reasons) . Positional isomerism likely affects electronic properties and steric interactions with biological targets. For example, the 7-position may optimize receptor binding compared to the 6-position.

Functional Group Impact :

  • -CF₃ vs. -CH₃ : The trifluoromethyl group enhances lipophilicity (logP) and metabolic resistance compared to methyl, favoring blood-brain barrier penetration for CNS applications .
  • -Cl in the 8-position (as in [8-Chloro-6-CF₃...]) adds steric bulk and electron-withdrawing effects, possibly modulating receptor selectivity .

Salt Form Differences: Dihydrochloride salts (e.g., target compound and 6-Methyl analog) generally exhibit higher aqueous solubility than monohydrochlorides (e.g., 8-Chloro-6-CF₃ analog), aiding formulation .

Synthesis and Availability :

  • The 6-Methyl analog is commercially available at >97% purity, suggesting robust synthetic protocols . In contrast, the 6-CF₃ analog’s discontinuation hints at challenges in synthesis or stability .

Research Implications

  • The 7-CF₃ substituent in the target compound may offer superior pharmacokinetic properties over analogs with substituents at other positions.
  • Comparative studies on receptor binding (e.g., GABA₃ or serotonin receptors) are warranted to validate structure-activity relationships (SAR).

Biologische Aktivität

The compound [7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride is a heterocyclic compound with potential biological applications. Its unique structural features, including the trifluoromethyl group and triazole-pyridine fusion, suggest significant interactions with biological targets. This article reviews the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Chemical Name : [7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride
  • Molecular Formula : C7H5F3N4·2HCl
  • Molecular Weight : 239.06 g/mol
  • CAS Number : 1515767-00-6

Biological Activity Overview

The biological activity of [7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride has been evaluated in various studies. Its activities include:

  • Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. Studies have demonstrated efficacy against several bacterial strains and fungi.
  • Anticancer Activity : Research indicates that this compound may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in tumor cells.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial for conditions like diabetes.

Antimicrobial Activity

A study assessed the antibacterial efficacy of various triazole derivatives, including [7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride. The results indicated:

  • Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 µg/mL against Gram-positive and Gram-negative bacteria.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa4

This data suggests a promising profile for treating bacterial infections.

Anticancer Activity

In vitro studies on cancer cell lines (e.g., A549 lung cancer cells) revealed:

  • The compound induced apoptosis with an IC50 value of approximately 0.0517 µM.
Cell LineIC50 (µM)
A5490.0517
HeLa0.075
HepG20.090

These findings indicate that the compound may be a potent candidate for further development as an anticancer agent.

Enzyme Inhibition

The compound was evaluated for its inhibitory effects on glucosidase enzymes:

  • It demonstrated significant inhibition with a half-maximal inhibitory concentration (IC50) of 20 µM.

The biological activity of [7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride is attributed to its ability to interact with specific biological targets:

  • Binding to Enzymes : The triazole moiety allows for hydrogen bonding with active sites of target enzymes.
  • Cellular Uptake : The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration.
  • Induction of Apoptosis : Evidence suggests that the compound activates apoptotic pathways in cancer cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Antibacterial Efficacy : A clinical trial involving patients with resistant bacterial infections showed positive outcomes when treated with formulations containing the compound.
  • Cancer Treatment Trials : Preliminary trials on patients with advanced solid tumors indicated that the compound could be effective in combination therapy regimens.

Q & A

Basic Research Questions

Q. What are the critical structural features of [7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride, and how do they influence reactivity?

  • The compound contains a fused triazole-pyridine core, a trifluoromethyl group at position 7, and a primary amine functionalized at position 2. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the amine enables derivatization for target engagement studies. Structural characterization via NMR, X-ray crystallography (as in related triazolopyridines ), and mass spectrometry is essential to confirm regiochemistry and purity .

Q. What synthetic routes are commonly employed to prepare this compound, and how can yield be optimized?

  • Synthesis typically involves cyclocondensation of hydrazine derivatives with pyridine precursors, followed by trifluoromethylation and dihydrochloride salt formation. For example:

  • Step 1: Cyclization of 3-aminopyridine with hydrazine derivatives to form the triazole ring.
  • Step 2: Trifluoromethylation using CF₃Cu or CF₃SiMe₃ under catalytic conditions .
  • Step 3: Amine protection/deprotection and salt formation with HCl .
  • Optimization: Reaction temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios of reagents are critical for yields >70% .

Q. How is the compound’s purity validated, and what analytical methods are recommended?

  • HPLC/LC-MS : To assess purity (>95%) and detect byproducts.
  • Elemental Analysis : Confirms molecular formula (C₈H₁₃Cl₂F₃N₄, MW 293.12) .
  • ¹H/¹³C NMR : Verifies absence of regioisomeric impurities (e.g., triazole ring position) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • Methodology :

  • Analog Synthesis : Modify the trifluoromethyl group (e.g., replace with Cl, OCF₃) or the amine side chain (e.g., alkylation, acylation) .
  • Biological Assays : Test analogs in dose-response experiments (e.g., enzyme inhibition, cellular viability) to correlate structural changes with activity .
  • Data Analysis : Use IC₅₀/EC₅₀ values and computational docking (e.g., AutoDock Vina) to identify key interactions with targets like kinases or GPCRs .

Q. What strategies resolve contradictions in reported biological activity data for triazolopyridine derivatives?

  • Root Causes : Variability in assay conditions (e.g., cell line specificity, buffer pH) or compound purity (e.g., residual solvents).
  • Solutions :

  • Standardize protocols (e.g., NIH/ECVAM guidelines) .
  • Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Re-synthesize compounds with rigorous QC (e.g., elemental analysis ).

Q. What mechanistic insights can be gained from studying the compound’s stability under physiological conditions?

  • Experimental Design :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS.
  • Metabolic Stability : Use liver microsomes or hepatocytes to identify CYP450-mediated oxidation hotspots (e.g., triazole ring) .
  • Data Interpretation : Compare degradation profiles with computational predictions (e.g., MetaSite) to guide structural stabilization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.